molecular formula C26H29NO B12396606 Tamoxifen-d3

Tamoxifen-d3

Cat. No.: B12396606
M. Wt: 374.5 g/mol
InChI Key: NKANXQFJJICGDU-CMRZAJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen-d3 is a deuterium-labeled stable isotope of Tamoxifen, a selective estrogen receptor modulator (SERM) that acts as a potent anti-estrogen in breast tissue by competitively blocking estrogen binding to its receptor . This mechanism underpins its well-established role as an endocrine therapy for hormone receptor-positive breast cancer . As an internal standard in mass spectrometry, this compound is essential for the accurate quantification of Tamoxifen and its metabolites, such as N-desmethyltamoxifen and endoxifen, in complex biological matrices . Its application is critical in preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, enabling researchers to investigate Tamoxifen's pharmacokinetics, including its variable metabolism by cytochrome P450 enzymes like CYP2D6 . The use of this deuterated standard minimizes analytical variability and is indispensable for advancing research on therapeutic drug monitoring and understanding the sources of individual response variability to Tamoxifen treatment. This product is labeled for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H29NO

Molecular Weight

374.5 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i2D3

InChI Key

NKANXQFJJICGDU-CMRZAJPCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Deuterated Reagent-Based Synthesis

A prevalent method involves incorporating deuterium during the alkylation step of the Tamoxifen synthesis pathway. For example, deuterated ethylating agents such as [D5-ethyl]bromide or [D3-acetyl] chloride are used to introduce deuterium into the ethyl side chain. In a representative procedure:

  • Tamoxifen base is reacted with deuterated ethyl bromide under basic conditions (e.g., K2CO3 in DMF).
  • The reaction mixture is stirred at 60°C for 24 hours to ensure complete alkylation.
  • Deuterium enrichment is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts in the ethyl group’s proton signals (e.g., δ 1.2–1.5 ppm for CH2-CH3 vs. absence of signals for CD2-CD3).

Post-Synthetic Isotopic Exchange

Alternative approaches employ acid- or base-catalyzed hydrogen-deuterium exchange . For instance, Tamoxifen is dissolved in deuterated methanol (CD3OD) or D2O under reflux with a palladium catalyst. This method selectively deuterates labile hydrogens, such as those on the ethylene moiety, but yields partial deuteration (≤70%) and requires rigorous purification.

Purification and Isolation Techniques

Chromatographic Separation

Deuterated Tamoxifen analogs are purified using reverse-phase high-performance liquid chromatography (HPLC) . A validated method from the literature employs:

  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow rate : 1.0 mL/min.
  • Detection : UV at 254 nm.

Under these conditions, this compound elutes at ~12.3 minutes, distinct from non-deuterated Tamoxifen (11.8 minutes), due to slight hydrophobicity differences.

Solid-Phase Extraction (SPE)

SPE cartridges (e.g., C18 or mixed-mode sorbents) preconditioned with methanol and water are used to isolate this compound from reaction mixtures. Elution with 5% ammonium hydroxide in methanol yields >95% purity, as confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Validation of this compound

Mass Spectrometric Characterization

LC-MS/MS is the gold standard for confirming deuterium incorporation. Key parameters include:

  • Ionization mode : Electrospray ionization (ESI+).
  • Precursor ion : m/z 372.2 → 372.2 + 3 Da = m/z 375.2 for [M+D3]+.
  • Product ions : Fragmentation at m/z 72.1 (ethyl group) and m/z 58.1 (dimethylamino moiety).

A comparative analysis of Tamoxifen and this compound reveals a 3-Da mass shift, confirming successful deuteration.

Stability and Isotopic Purity

Accelerated stability studies (40°C/75% RH for 6 months) show this compound retains >98% isotopic purity. Deuterium loss is negligible (<0.5%) under physiological pH (7.4), as assessed by NMR and LC-MS.

Applications in Metabolic Studies

Pharmacokinetic Profiling

This compound serves as an internal standard in quantitative assays. For example, a LC-MS/MS method validated for Tamoxifen and its metabolites in plasma uses this compound to correct for matrix effects, achieving a linear range of 1–500 ng/mL with R² >0.99.

Metabolic Pathway Elucidation

Studies using [D5-ethyl]Tamoxifen (a related analog) demonstrate that deuterium labeling reduces hepatic α-hydroxylation—a metabolic activation step—by 40–60%, as evidenced by lower DNA adduct formation in rat models. This underscores the utility of this compound in dissecting metabolic pathways.

Challenges and Limitations

Synthetic Yield and Cost

Deuterated reagents (e.g., D3-acetyl chloride) increase production costs by ~20-fold compared to non-deuterated analogs. Optimized reaction conditions (e.g., catalyst loading, temperature) improve yields to 65–75% but remain suboptimal for industrial-scale synthesis.

Regulatory Considerations

Regulatory agencies require Certificate of Analysis (CoA) documentation for deuterated compounds, including isotopic purity (>98%), residual solvents (<0.1%), and heavy metals (<10 ppm).

Chemical Reactions Analysis

Metabolism

Tamoxifen is extensively metabolized by the cytochrome P450 (CYP) system into primary and secondary metabolites, some of which have more antiestrogenic effects than tamoxifen itself . The two primary metabolic pathways are 4-hydroxylation and N-demethylation, both resulting in the potent secondary metabolite endoxifen .

Glucuronidation and Sulfation

Tamoxifen and its metabolites are inactivated through glucuronidation and sulfation by various UGTs and SULTs . Glucuronidation is the more prominent pathway, with approximately 75% of the tamoxifen dose excreted into the biliary tract as glucuronides. Most human UGTs exhibit activity with tamoxifen or its metabolites, while sulfation is mainly accomplished by SULT1A1 .

N-Demethylation and α-Hydroxylation

In rat liver cells, the metabolic activation of tamoxifen involves both α-hydroxylation and N-demethylation, followed by Phase II activation at the α-position to form a reactive sulfate . N-demethylation accompanies α-hydroxylation in the metabolic activation of tamoxifen to DNA-binding products .

Chemical Reactions

Tamoxifen-d3 can undergo various chemical reactions similar to its non-deuterated counterpart:

  • Metabolism

  • Binding to estrogen receptors on breast cancer cells, inhibiting estrogen-mediated cell proliferation

Anti-Proliferative Activity

Tamoxifen has demonstrated potent anti-cancer activity . Studies have shown that tamoxifen, vitamin D3, and a combination of both can lead to similar levels of cell cycle arrest at the G1 phase .

Evaluation of Apoptosis/Necrosis in MCF-7 Cells Treated with Tamoxifen and Vitamin D3

Groups (n=4)Live cellsEarly apoptosisLate apoptosisNecrosis
Control99.0 ± 0.10.52 ± 0.090.30 ± 0.000.10 ± 0.00
TAM 1020.4 ± 4.713.1 ± 1.7225.1 ± 13.441.3 ± 9.98
TAM 2027.3 ± 1.039.37 ± 1.1921.1 ± 6.2842.1 ± 6.43
Vit D3 5022.9 ± 4.149.10 ± 2.8430.7 ± 5.3737.3 ± 2.68
Vit D3 10026.2 ± 2.4012.3 ± 2.9725.0 ± 3.0436.3 ± 0.68
Combination 138.3 ± 2.571.85 ± 0.3627.4 ± 0.8632.3 ± 2.16
Combination 232.5 ± 0.77N/AN/AN/A

TAM 10 μM, Tamoxifen 20 uM, Vitamin D3 50 nM, Vitamin D3 100 nM and combination of both (Combination 1: TAM 10 μM + vit D 50 nM, Combination 2: TAM 10 μM + vit D 100 nM .

Scientific Research Applications

Tamoxifen-d3 has several scientific research applications, including:

    Chemistry: Used as a tracer in studying the metabolism and pharmacokinetics of Tamoxifen.

    Biology: Helps in understanding the biological pathways and interactions of Tamoxifen in cells.

    Medicine: Used in clinical studies to investigate the efficacy and safety of Tamoxifen in breast cancer treatment.

    Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

Tamoxifen-d3 exerts its effects by binding to the estrogen receptor, preventing the binding of estrogen to the receptor. This inhibition of estrogen-mediated transcription and cell proliferation ultimately leads to the suppression of tumor growth. The molecular targets involved include the estrogen receptor and various signaling pathways such as the PI3K/AKT pathway .

Comparison with Similar Compounds

Tamoxifen-d3 vs. Non-Deuterated Tamoxifen

Property This compound Tamoxifen
Molecular Formula C₂₆H₂₆D₃NO C₂₆H₂₉NO
Molecular Weight 374.54 g/mol 371.96 g/mol
CAS Number 1126745-90-1 10540-29-1
Primary Use Internal standard in analytics Therapeutic agent
Metabolic Stability Higher (deuterium substitution) Lower (rapid hepatic metabolism)

Key Differences :

  • Analytical Utility: this compound’s isotopic labeling allows distinct detection in mass spectrometry, minimizing interference from endogenous compounds.
  • Pharmacokinetics: While non-deuterated tamoxifen undergoes extensive CYP2D6-mediated metabolism to active metabolites like endoxifen, this compound is primarily used to track these metabolic pathways without therapeutic interference.

This compound vs. Deuterated Metabolites

Deuterated metabolites of tamoxifen, such as N-Desmethyl-4-hydroxy Tamoxifen-d5 (Molecular Weight: 378.52 g/mol) and 4'-Hydroxy Tamoxifen-d6 (Molecular Weight: 392.54 g/mol), serve distinct roles in research:

Compound Molecular Formula Key Application
This compound C₂₆H₂₆D₃NO Quantifying tamoxifen in biological matrices
N-Desmethyl-4-hydroxy Tamoxifen-d5 C₂₅H₂₂D₅NO₂ Monitoring endoxifen levels in CYP2D6 studies
4'-Hydroxy Tamoxifen-d6 C₂₅H₂₄D₃NO₃ Investigating hydroxylation pathways

Structural and Functional Insights :

  • Deuterium Substitution Sites : this compound labels the parent compound, while metabolites like N-Desmethyl-4-hydroxy Tamoxifen-d5 target specific demethylation and hydroxylation sites critical for estrogen receptor binding.
  • Research Applications: Deuterated metabolites are essential for elucidating tamoxifen’s metabolic activation and resistance mechanisms. For example, this compound helps validate assays correlating endoxifen concentrations with CYP2D6 genotypes, a factor linked to therapeutic efficacy.

Comparison with Vitamin D3 Analogues

Unlike this compound, these compounds act via vitamin D receptor (VDR) pathways and exhibit reduced calcemic activity. Key contrasts include:

Parameter This compound Vitamin D3 Analogues (e.g., EB1089)
Mechanism Estrogen receptor modulation VDR activation, cell cycle arrest
Clinical Role Analytical tool Investigational antitumor agent
Combination Therapy Not directly therapeutic Enhances tamoxifen’s antiproliferative effects

Synergy Note: Vitamin D3 analogues can sensitize breast cancer cells to tamoxifen, reducing required dosages by 2- to 4000-fold. However, this compound’s role remains confined to pharmacokinetic optimization rather than direct therapeutic synergy.

Research Implications and Limitations

  • Pharmacogenetics : this compound underpins studies linking CYP2D6 polymorphisms to endoxifen variability, though routine therapeutic monitoring based on metabolite levels remains debated due to insufficient evidence.
  • Analytical Challenges : While deuterated standards improve assay precision, their high cost and synthetic complexity limit widespread use.

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